molecular formula C14H8F2N2S B12296526 6-Fluoro-2-(4-fluorophenyl)quinazoline-4-thiol

6-Fluoro-2-(4-fluorophenyl)quinazoline-4-thiol

Cat. No.: B12296526
M. Wt: 274.29 g/mol
InChI Key: OCSIYPZLXLFRES-UHFFFAOYSA-N
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Description

6-Fluoro-2-(4-fluorophenyl)quinazoline-4-thiol is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. The presence of fluorine atoms in the structure enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(4-fluorophenyl)quinazoline-4-thiol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(4-fluorophenyl)quinazoline-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

6-Fluoro-2-(4-fluorophenyl)quinazoline-4-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(4-fluorophenyl)quinazoline-4-thiol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-(4-fluorophenyl)quinazoline-4-thiol is unique due to its dual inhibitory effects on EGFR kinase and tubulin polymerization, making it a promising candidate for anticancer therapy. Its fluorinated structure also enhances its chemical stability and biological activity compared to non-fluorinated analogs.

Properties

Molecular Formula

C14H8F2N2S

Molecular Weight

274.29 g/mol

IUPAC Name

6-fluoro-2-(4-fluorophenyl)-1H-quinazoline-4-thione

InChI

InChI=1S/C14H8F2N2S/c15-9-3-1-8(2-4-9)13-17-12-6-5-10(16)7-11(12)14(19)18-13/h1-7H,(H,17,18,19)

InChI Key

OCSIYPZLXLFRES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=S)C3=C(N2)C=CC(=C3)F)F

Origin of Product

United States

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